molecular formula C11H21NO3 B13341751 3-(4-(2-Methoxyethyl)piperidin-1-yl)propanoic acid

3-(4-(2-Methoxyethyl)piperidin-1-yl)propanoic acid

Cat. No.: B13341751
M. Wt: 215.29 g/mol
InChI Key: GRAIXZBIRKBOEE-UHFFFAOYSA-N
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Description

3-(4-(2-Methoxyethyl)piperidin-1-yl)propanoic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Methoxyethyl)piperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with 2-methoxyethyl halides followed by the introduction of a propanoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Methoxyethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(4-(2-Methoxyethyl)piperidin-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(2-Methoxyethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-(2-Hydroxyethyl)piperidin-1-yl)propanoic acid
  • 3-(4-(2-Ethoxyethyl)piperidin-1-yl)propanoic acid

Uniqueness

3-(4-(2-Methoxyethyl)piperidin-1-yl)propanoic acid is unique due to its specific structural features, such as the presence of a methoxyethyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

3-[4-(2-methoxyethyl)piperidin-1-yl]propanoic acid

InChI

InChI=1S/C11H21NO3/c1-15-9-5-10-2-6-12(7-3-10)8-4-11(13)14/h10H,2-9H2,1H3,(H,13,14)

InChI Key

GRAIXZBIRKBOEE-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCN(CC1)CCC(=O)O

Origin of Product

United States

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